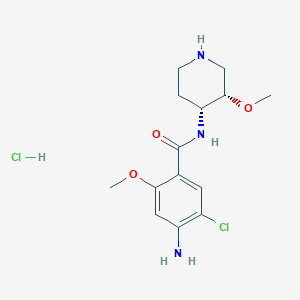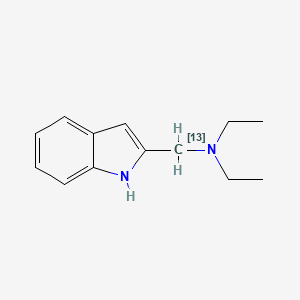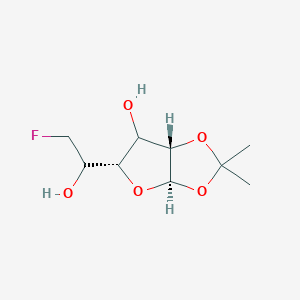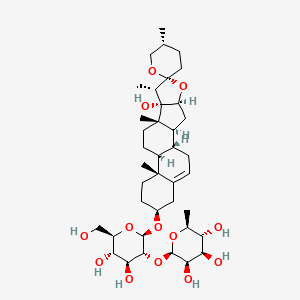
Polyhyllin VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyphyllin VI is a saponin active ingredient derived from a traditional Chinese herb, Paris polyphylla . It possesses anti-cancer activities and is known to have a molecular weight of 738.90 .
Synthesis Analysis
The biosynthesis of polyphyllins involves the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate . The process is regulated by tissue-specific combinatorial developmental cues that are transcriptionally regulated . A study identified 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis .
Molecular Structure Analysis
Polyphyllin VI has a molecular formula of C39H62O13 . It has 21 defined stereocentres .
Chemical Reactions Analysis
Polyphyllin VI has been found to induce apoptosis and autophagy in cancer cells . It also provokes autophagy with the upregulation of critical Atg proteins and accumulation of LC3B-II .
Physical And Chemical Properties Analysis
Polyphyllin VI is a white crystalline powder . It is easily soluble in methanol and water . It has a density of 1.38 and a melting point of 216-220°C .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
PPVI has been found to have significant anti-inflammatory properties . In a study, it was shown that PPVI reduces inflammation in mice to alleviate pain . Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain . In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 hour inhibited the release of IL-6 and IL-8 .
Analgesic Properties
Along with its anti-inflammatory properties, PPVI also exhibits analgesic (pain-relieving) properties . The study showed that PPVI reduces pain in mice by reducing inflammation . This suggests that PPVI could potentially be used as a novel analgesic for the treatment of pain.
Inhibition of MAPK Signaling Pathway
The MAPK signaling pathway plays a crucial role in inflammatory pain . PPVI has been found to inhibit the MAPK signaling pathway, thereby contributing to its anti-inflammatory and analgesic effects .
Regulation of P2X7 Receptor
PPVI has been found to down-regulate the expression of the P2X7 receptor (P2X7R), which plays a key role in inflammation and pain . This regulation of P2X7R contributes to the anti-inflammatory and analgesic effects of PPVI .
Anti-Cancer Properties
PPVI has been reported to significantly suppress the proliferation of non-small cell lung cancer (NSCLC) via the induction of apoptosis and autophagy in vitro and in vivo . This suggests that PPVI could potentially be used as a novel anti-cancer agent.
Induction of Pyroptosis in Cancer Cells
PPVI has been found to induce pyroptosis, a form of programmed cell death, in NSCLC cells . This suggests that PPVI could potentially be used as a novel therapeutic agent for the treatment of NSCLC.
Wirkmechanismus
- Inflammatory pain, which involves a complex network of inflammatory mediators, can be alleviated by PPVI. Network pharmacology and RNA sequencing studies have highlighted the contribution of the MAPK pathway to this effect .
- PPVI may inhibit IL-8 release by regulating P2X7R, leading to reduced p38 phosphorylation. However, its modulation of IL-6 release and ERK1/2 phosphorylation may involve other P2X7R-independent signals .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Polyphyllin VI has shown potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma . Further research is needed to elucidate the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla . Combining pyroptosis with conventional anticancer techniques has been suggested as a promising strategy for cancer treatment .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307571 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)
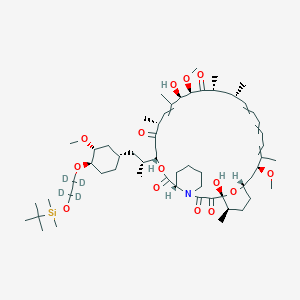
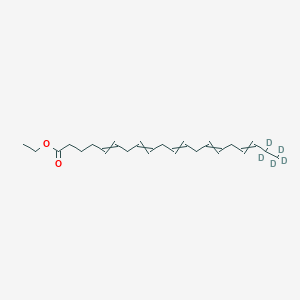

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)

